Molecular Weight Reduction Advantage: Methyl Sulfide vs. 4-Fluorobenzyl & 2,6-Dichlorobenzyl Analogs
The methyl sulfide substituent confers the lowest molecular weight (365.47 g/mol) among the commercially available C-2 sulfide variants in this scaffold series, compared to the 4-fluorobenzyl analog (338750-02-0, MW 459.6 g/mol) and the 2,6-dichlorobenzyl analog (338750-01-9, MW 510.5 g/mol) . This represents a 20% and 28% MW reduction, respectively—a meaningful advantage for programs applying ligand efficiency (LE) or lipophilic ligand efficiency (LLE) metrics in hit-to-lead optimization, where lower MW starting points enable greater synthetic tractability and improved pharmacokinetic potential [1].
| Evidence Dimension | Molecular Weight (MW, g/mol) |
|---|---|
| Target Compound Data | 365.47 g/mol |
| Comparator Or Baseline | 4-Fluorobenzyl analog: 459.6 g/mol; 2,6-Dichlorobenzyl analog: 510.5 g/mol |
| Quantified Difference | 20% lower than 4-fluorobenzyl analog; 28% lower than 2,6-dichlorobenzyl analog |
| Conditions | Molecular weight data sourced from vendor technical datasheets and cross-validated with ChemSrc database |
Why This Matters
Lower molecular weight directly improves ligand efficiency metrics, extends the 'synthetic runway' for hit expansion, and reduces the risk of poor ADME properties in downstream lead optimization.
- [1] Hopkins, A.L., Groom, C.R., Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. doi:10.1016/S1359-6446(04)03069-7. View Source
